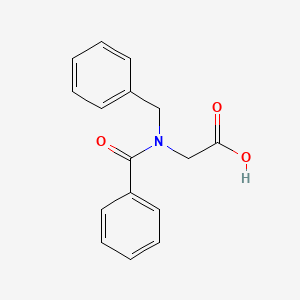
2-(2-bromo-1,3-thiazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-1,3-thiazol-5-yl)pyridine, also known as 2-BTP, is an organic compound that is used in a variety of scientific research applications. It is commonly used in organic synthesis, as a reagent for organic transformations, and as a starting material for the preparation of various compounds. In addition, this compound has a number of biochemical and physiological effects, which make it an attractive target for further research.
Applications De Recherche Scientifique
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent for organic transformations, as a starting material for the preparation of various compounds, and as a model compound for studying the structure and reactivity of other compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, antivirals, and anti-cancer agents. In addition, 2-(2-bromo-1,3-thiazol-5-yl)pyridine is used in the synthesis of polymers, dyes, and other materials.
Mécanisme D'action
2-(2-bromo-1,3-thiazol-5-yl)pyridine acts as a nucleophile in organic reactions, which means that it can react with other molecules to form new compounds. The exact mechanism of action depends on the reaction conditions and the type of molecule that is being reacted with. In general, the nucleophilic attack of 2-(2-bromo-1,3-thiazol-5-yl)pyridine on the electrophile results in the formation of a new bond.
Biochemical and Physiological Effects
2-(2-bromo-1,3-thiazol-5-yl)pyridine has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been shown to have a protective effect against oxidative stress. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-1,3-thiazol-5-yl)pyridine is a versatile compound that is used in a variety of scientific research applications. It is generally easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a highly reactive compound and should be handled with care. In addition, it is important to note that the reaction conditions can have a significant effect on the outcome of the reaction, so it is important to be familiar with the reaction conditions before conducting experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2-bromo-1,3-thiazol-5-yl)pyridine. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of biologically active compounds. In addition, further research is needed to explore its potential as a reagent for organic transformations and as a starting material for the preparation of various compounds. Finally, further research is needed to explore its potential as a model compound for studying the structure and reactivity of other compounds.
Méthodes De Synthèse
2-(2-bromo-1,3-thiazol-5-yl)pyridine can be synthesized via a two-step process. The first step involves the reaction of pyridine with 2-bromothiazole in the presence of a base such as sodium hydroxide. This reaction yields 2-(2-bromo-1,3-thiazol-5-yl)pyridine as the major product. The second step involves the reaction of the 2-(2-bromo-1,3-thiazol-5-yl)pyridine with an alkylating agent such as ethyl iodide to yield the desired product.
Propriétés
IUPAC Name |
2-bromo-5-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAUEQSPKOJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-1,3-thiazol-5-YL)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![[2-(benzyloxy)cyclopentyl]methanamine, Mixture of diastereomers](/img/structure/B6614301.png)


![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)

